5-Chloro-2-methylquinolin-6-ol
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Overview
Description
5-Chloro-2-methylquinolin-6-ol is a quinoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom and a methyl group on the quinoline ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylquinolin-6-ol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde as starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions .
Another method involves the Skraup synthesis, where aniline derivatives are reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. This method is known for producing quinoline derivatives with high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
5-Chloro-2-methylquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for potential use in anticancer and antimalarial drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylquinolin-6-ol involves its interaction with various molecular targets. In antimicrobial applications, it inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In anticancer research, it is believed to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylquinoline: Similar structure but lacks the hydroxyl group.
5-Chloro-8-methylquinoline: Similar structure but with a different position of the methyl group.
6-Chloro-2-methylquinoline: Similar structure but with a different position of the chlorine atom
Uniqueness
5-Chloro-2-methylquinolin-6-ol is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C10H8ClNO |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-chloro-2-methylquinolin-6-ol |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7-8(12-6)4-5-9(13)10(7)11/h2-5,13H,1H3 |
InChI Key |
UJLNMPLONUMQOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)O)Cl |
Origin of Product |
United States |
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